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Methyl 3-carbamimidoylbenzoate

Cat. No.: B13520123
M. Wt: 178.19 g/mol
InChI Key: PRAYXRLPTMXYEZ-UHFFFAOYSA-N
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Description

Methyl 3-carbamimidoylbenzoate (CAS 15676-11-6) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure features both a methyl ester and an amidine group on a benzoate core, making it a valuable precursor for constructing heterocyclic scaffolds. Researchers utilize this compound in the development of novel therapeutic agents; for instance, it is employed as an intermediate in the synthesis of oxadiazole derivatives, which have been investigated for their potential biological activities in patent literature . The product is commonly supplied as a hydrochloride salt (CAS 18219-39-1) to enhance its stability and handling properties . It is essential for laboratory work in various fields, including the study of conformational behavior of aromatic esters and the development of compounds that can interact with biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling information, as the compound may exhibit hazards such as skin and eye irritation or toxicity if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B13520123 Methyl 3-carbamimidoylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-carbamimidoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXRLPTMXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amidine Containing Chemical Scaffolds Research

Amidine-containing compounds are characterized by the R-C(=NH)NH₂ functional group and are recognized for their ability to engage in specific interactions with biological targets, largely due to their basicity and capacity to form salt bridges and hydrogen bonds. This has made them a privileged scaffold in medicinal chemistry, with applications ranging from enzyme inhibition to antimicrobial agents. The amidine group can mimic the guanidinium (B1211019) group of arginine, enabling these compounds to bind to the active sites of enzymes that recognize this amino acid, such as serine proteases.

Methyl 3-carbamimidoylbenzoate, with its characteristic benzamidine (B55565) core, is an exemplar of this class of compounds. The strategic placement of the carbamimidoyl (amidine) group on the benzene (B151609) ring, along with the methyl ester at the meta-position, creates a molecule with a specific size, shape, and electronic distribution that can be finely tuned to probe and interact with biological systems. Research in this area often focuses on understanding how these structural features influence biological activity, with the ultimate goal of designing more potent and selective therapeutic agents.

Historical Trajectories and Evolution of Research on Benzamidine Derivatives

The study of benzamidine (B55565) and its derivatives has a rich history rooted in the early days of enzyme kinetics. Benzamidine itself was identified as a competitive inhibitor of trypsin, a classic serine protease. This discovery laid the groundwork for decades of research into the design of more sophisticated inhibitors for a wide range of serine proteases involved in physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.

Early research primarily focused on simple, unsubstituted benzamidines. However, as the understanding of enzyme structure and function grew, so did the complexity of the benzamidine derivatives being synthesized and tested. The evolution of this research trajectory saw the exploration of various substituents on the benzene (B151609) ring to enhance binding affinity and selectivity. The introduction of a methyl ester group, as seen in Methyl 3-carbamimidoylbenzoate, represents a step in this evolution, where researchers began to systematically probe the effects of different functional groups at various positions on the aromatic ring. This systematic approach, moving from simple scaffolds to more decorated molecules, has been instrumental in the development of highly potent and selective enzyme inhibitors.

Conceptual Frameworks Guiding Methyl 3 Carbamimidoylbenzoate Investigations

Classical Synthetic Routes to this compound

Traditional approaches to the synthesis of this compound and its derivatives have historically relied on well-established chemical reactions, primarily focusing on the formation of the ester and amidine functionalities in separate or sequential steps.

Esterification and Amidine Formation Pathways

A cornerstone of classical synthesis for this compound is the Pinner reaction. This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.org Subsequent treatment of this intermediate with ammonia (B1221849) or an amine leads to the desired amidine. wikipedia.org

The typical starting material for this pathway is methyl 3-cyanobenzoate. The synthesis of this precursor can be accomplished through various classical methods. One common route is the Sandmeyer reaction, starting from 3-aminobenzoic acid. This involves diazotization of the amino group followed by reaction with a cyanide salt. The resulting 3-cyanobenzoic acid can then be esterified with methanol (B129727) under acidic conditions to yield methyl 3-cyanobenzoate.

Alternatively, methyl 3-cyanobenzoate can be prepared from methyl 3-formylbenzoate through a green method involving an oximation reaction with hydroxylamine (B1172632) hydrochloride, followed by dehydration. researchgate.net

Once methyl 3-cyanobenzoate is obtained, the Pinner reaction sequence commences. The nitrile is treated with an anhydrous alcohol, such as methanol, in the presence of a strong acid catalyst like hydrogen chloride gas. semanticscholar.org This forms the methyl 3-(methoxycarbonyl)benzimidate hydrochloride salt. The final step is the ammonolysis of this Pinner salt, where it is treated with ammonia to yield this compound. wikipedia.org

Step Reactants Reagents/Conditions Product
1 Methyl 3-cyanobenzoate, Methanol Anhydrous HCl Methyl 3-(methoxycarbonyl)benzimidate hydrochloride
2 Methyl 3-(methoxycarbonyl)benzimidate hydrochloride Ammonia This compound

Derivatization of Precursor Compounds for this compound Synthesis

Another classical approach involves the derivatization of precursor compounds where the aromatic ring already contains a suitable functional group that can be converted into the amidine moiety. A key precursor for this strategy is methyl 3-aminobenzoate (B8586502). chemicalbook.com

The synthesis of methyl 3-aminobenzoate can be achieved by the esterification of 3-aminobenzoic acid with methanol, often using a reagent like thionyl chloride. chemicalbook.com Alternatively, it can be produced via the reduction of methyl 3-nitrobenzoate. sciencemadness.org The nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric and sulfuric acids readily produces methyl 3-nitrobenzoate. rsc.orgaiinmr.com This nitro compound can then be reduced to methyl 3-aminobenzoate using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation. sciencemadness.org

Once methyl 3-aminobenzoate is synthesized, the amino group can be converted to the carbamimidoyl group. While various methods exist for the conversion of amines to amidines, a classical approach might involve reaction with a cyanamide (B42294) derivative or through a multi-step process involving the formation of a more reactive intermediate.

Modern Synthetic Innovations and Strategies for this compound

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the preparation of amidines, including this compound. These modern strategies often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Approaches in this compound Synthesis

Modern synthetic methods have largely focused on the direct conversion of nitriles to amidines using catalytic systems, which offer milder reaction conditions and broader substrate scope compared to the classical Pinner reaction.

One notable catalytic approach involves the use of copper salts. For instance, a protocol utilizing copper(I) chloride (CuCl) as a catalyst has been developed for the synthesis of N-substituted benzamidines from benzonitriles and amines. mdpi.com This method demonstrates good tolerance for various functional groups, and benzonitriles with electron-withdrawing substituents, such as the methoxycarbonyl group in methyl 3-cyanobenzoate, have been shown to produce high yields of the corresponding amidines. mdpi.com The reaction is typically carried out in the presence of a base like cesium carbonate and a ligand such as 2,2'-bipyridine (B1663995). mdpi.com

Catalyst System Precursor Amine Source Key Features
Copper(I) chloride/2,2'-bipyridine Methyl 3-cyanobenzoate Ammonia/Ammonium (B1175870) salt Good tolerance for electron-withdrawing groups, high yields. mdpi.com
Ytterbium amides Methyl 3-cyanobenzoate Amines Good to excellent yields under solvent-free conditions. organic-chemistry.org
N-acetylcysteine (organocatalyst) Methyl 3-cyanobenzoate Diamines Mild conditions, metal-free. nih.gov

Another modern approach utilizes ytterbium amides as catalysts for the addition of amines to nitriles, affording N-arylamidinates in good to excellent yields under solvent-free conditions at elevated temperatures. organic-chemistry.org Furthermore, organocatalytic methods have emerged, such as the use of N-acetylcysteine to promote the formation of cyclic amidines from nitriles and diamines under mild, metal-free conditions. nih.gov While this specific example leads to cyclic amidines, the underlying principle of activating the nitrile towards nucleophilic attack by an amine with an organocatalyst is a significant advancement.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic routes for compounds like this compound. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

In the context of synthesizing this compound, several green strategies can be employed. The use of catalytic methods, as described above, is inherently greener than stoichiometric reactions like the classical Pinner reaction, as it reduces the amount of reagents required. mdpi.comorganic-chemistry.org

Solvent selection is another crucial aspect of green chemistry. The development of solvent-free reaction conditions, such as those reported for ytterbium-catalyzed amidine synthesis, is a significant step towards greener processes. organic-chemistry.org When solvents are necessary, the use of more environmentally benign options is preferred. For instance, enzymatic methods for amide bond formation, a related transformation, have been developed using greener solvents like cyclopentyl methyl ether. nih.gov While not directly applied to amidine synthesis, this highlights the trend towards safer solvent usage.

Furthermore, the synthesis of precursors can be made greener. For example, the preparation of methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine hydrochloride is presented as a green method. researchgate.net Additionally, the catalytic reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using hydrogen gas over a palladium catalyst is a cleaner alternative to using stoichiometric metal reductants like iron powder. sciencemadness.org

Optimization Strategies in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and costs.

For the classical Pinner reaction, optimization involves careful control of reaction parameters. The reaction is sensitive to water, so anhydrous conditions are essential. The temperature must also be controlled, as higher temperatures can lead to the decomposition of the Pinner salt intermediate. wikipedia.org The concentration of the acid catalyst and the reaction time are also key variables that need to be fine-tuned. nih.gov

In modern catalytic syntheses, optimization focuses on the components of the catalytic system and the reaction conditions. For copper-catalyzed amidine synthesis, the choice of the copper salt, ligand, base, and solvent all significantly impact the reaction outcome. mdpi.com A screening of these components is typically performed to identify the optimal combination for a specific substrate like methyl 3-cyanobenzoate.

Parameter Classical Pinner Reaction Modern Catalytic Methods
Catalyst Strong acid (e.g., HCl) Transition metal salts (e.g., CuCl), organocatalysts
Solvent Anhydrous alcohols Various, including solvent-free conditions
Temperature Low temperatures to maintain stability Often elevated temperatures to drive the reaction
Additives - Ligands, bases
Key Considerations Strict anhydrous conditions Catalyst loading, ligand and base choice

For multicomponent reactions that can produce amidine derivatives, optimization involves adjusting the stoichiometry of the reactants and the catalyst loading to achieve high yields and selectivity. researchgate.net The development of protocols with low catalyst loading is a key objective, as it reduces costs and environmental impact. researchgate.net

Yield Enhancement and Reaction Efficiency Techniques

The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, which is then converted to the amidine upon treatment with ammonia. nih.govwikipedia.orgnrochemistry.com While effective, this method can be sensitive to reaction conditions, and various modifications have been developed to improve yields and reaction efficiency. numberanalytics.comnih.govnumberanalytics.com

One of the key factors influencing the Pinner reaction is the nature of the acid catalyst. While gaseous hydrogen chloride is traditionally used, other acids and Lewis acids have been explored to facilitate the reaction under milder conditions. For instance, Lewis acids like hafnium(IV) triflate have been shown to promote the Pinner reaction, although stoichiometric amounts are often required for good yields. nih.gov The use of trimethylsilyl (B98337) triflate has also been reported as an effective Lewis acid for this transformation. nih.gov

The choice of solvent also plays a crucial role. While the alcohol reactant can serve as the solvent, other organic solvents like dichloromethane (B109758) can also be employed. google.com In some cases, solvent-free conditions have been shown to be advantageous for the synthesis of imidate salts from aromatic nitriles, leading to excellent yields. acs.org

Furthermore, direct conversion of nitriles to N-substituted amidines can be achieved using various catalytic systems, which can offer higher efficiency and broader substrate scope. Copper-catalyzed methods have emerged as a powerful tool for the synthesis of N-substituted benzamidines from aromatic nitriles and amines. mdpi.com These reactions often proceed under oxidative conditions and can tolerate a range of functional groups. mdpi.comsciforum.net For example, a system using CuCl as a catalyst, Cs2CO3 as a base, and 2,2'-bipyridine as a ligand in 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to be effective for the synthesis of various N-substituted benzamidines at 100 °C. mdpi.com

Another approach to enhance efficiency is the use of strong bases to activate amines for the direct addition to nitriles. nih.govuoregon.educore.ac.uk This method has been shown to be effective for both activated and deactivated nitriles, including those with competing reaction sites, and can provide good to excellent yields of N-substituted amidines. nih.govuoregon.edu

The table below summarizes various catalytic systems and reaction conditions that have been employed to improve the yield and efficiency of amidine synthesis from nitriles, which are applicable to the synthesis of this compound and its analogues.

Catalyst/ReagentSubstratesSolventTemperature (°C)Key FeaturesYield (%)
HCl (gas)Aromatic Nitriles, AlcoholsAlcohol0 to rtClassical Pinner reaction conditions. nih.govwikipedia.orgVariable
Hafnium(IV) triflateNitriles, AlcoholsAcetonitrile (B52724)rtLewis acid-promoted Pinner reaction. nih.govUp to 72
CuCl/Cs2CO3/2,2'-bipyridineAromatic Nitriles, AminesTFE100Sustainable copper-catalyzed synthesis of N-substituted benzamidines. mdpi.comGood to Excellent
n-BuLiAryl Nitriles, Primary Amines-rtStrong base activation of amines for direct addition to nitriles. nih.gov60-80
N-acetylcysteineBenzonitrile, EthylenediamineMethanol60Organocatalytic formation of cyclic amidines. acs.orgnih.govExcellent

Stereochemical Control in Relevant this compound Derivatives Synthesis

The introduction of stereocenters into derivatives of this compound is of significant interest for the development of new therapeutic agents with improved potency and selectivity. The synthesis of chiral amidines can be approached through several strategies, primarily focusing on the use of chiral auxiliaries or enantioselective catalysis. rsc.orgnih.govacs.org

Chiral Auxiliaries:

One established method for introducing chirality is through the use of chiral auxiliaries. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral N-substituted amidine derivatives of this compound, a chiral amine could be used to react with the imidate intermediate derived from methyl 3-cyanobenzoate. After the formation of the chiral amidine, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. Pseudoephenamine is a versatile chiral auxiliary that has been successfully employed in asymmetric alkylation reactions to create quaternary carbon centers. nih.gov While not directly applied to amidine synthesis in the provided literature, this principle can be extended to the synthesis of chiral N-substituted benzamidines.

Enantioselective Catalysis:

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules. louisiana.eduacs.orgnih.gov In the context of amidine synthesis, this would involve the use of a chiral catalyst to control the stereochemical outcome of the reaction between the nitrile or its derivative and an amine.

Recent advances in organocatalysis have led to the development of chiral amidine-based catalysts for various asymmetric transformations. vanderbilt.eduacs.org Conversely, chiral catalysts can be employed for the synthesis of chiral amidines themselves. For instance, chiral Brønsted acids or metal complexes can be used to catalyze the enantioselective addition of amines to nitriles or related substrates. The development of chiral catalysts for the asymmetric synthesis of amines is a well-established field, and these principles can be adapted for the synthesis of chiral amidines. nih.govacs.org For example, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines with high enantioselectivity. nih.govacs.org A similar approach could be envisioned for the reduction of a prochiral N-substituted imidate intermediate.

The table below outlines general strategies for achieving stereochemical control in the synthesis of chiral compounds, which could be adapted for the synthesis of chiral derivatives of this compound.

MethodPrinciplePotential Application to this compound DerivativesKey Considerations
Chiral Auxiliaries (e.g., Pseudoephenamine)Temporary incorporation of a chiral group to direct stereoselective reactions. nih.govwikipedia.orgReaction of a chiral amine with the imidate derived from methyl 3-cyanobenzoate, followed by auxiliary removal.Availability of the chiral auxiliary, efficiency of attachment and removal steps.
Enantioselective OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric reactions. researchgate.netbeilstein-journals.orgCatalytic enantioselective addition of an amine to an activated form of methyl 3-cyanobenzoate.Development of a suitable catalyst for the specific transformation.
Transition Metal-Catalyzed Asymmetric HydrogenationUse of chiral metal complexes to catalyze the stereoselective reduction of a prochiral substrate. nih.govacs.orgAsymmetric reduction of a prochiral N-substituted imidate intermediate.Synthesis of the prochiral substrate and identification of an effective chiral catalyst.
Enantioselective Aza-Henry ReactionCatalytic, enantioselective addition of a nitroalkane to an imine. nih.govrsc.orgCould be used to synthesize chiral amino-amidine derivatives.Requires a multi-step sequence to arrive at the final amidine.

High-Resolution Spectroscopic Characterization of this compound

Spectroscopic techniques are fundamental to determining the precise structure of a molecule. For this compound, a combination of NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy would be required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would confirm the number of unique proton environments and their neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the methyl protons of the ester group, and the protons of the carbamimidoyl (amidine) group. The splitting patterns and integration of the aromatic signals would confirm the 1,3- (meta) substitution pattern.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom. This would include the methyl carbon, the carbonyl carbon of the ester, the four distinct aromatic carbons, and the carbon of the amidine group.

Expected ¹H and ¹³C NMR Data A representative table of expected chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and salt form.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Aromatic-H 7.5 - 8.5 128 - 135
-OCH₃ ~3.9 ~52
-NH₂ / =NH 8.5 - 9.5 (broad) N/A
C=O (Ester) N/A ~166

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides information on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amidine group (typically broad, around 3100-3300 cm⁻¹), C-H stretching from the aromatic ring and methyl group (around 2800-3100 cm⁻¹), a strong C=O stretch from the ester (around 1700-1730 cm⁻¹), and a C=N stretch from the amidine (around 1640-1680 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals.

Detailed experimental IR and Raman spectra for this specific compound are not widely reported in public databases.

Mass Spectrometric (MS) Analysis and Fragmentation Patterns

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound hydrochloride (C₉H₁₁ClN₂O₂), the molecular weight is 214.65 g/mol . chemscene.com The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₂O₂, MW: 178.19 g/mol ).

Common fragmentation patterns for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the amidine group.

Hypothetical Fragmentation Data

m/z Value Possible Fragment Identity
178 [M]⁺ (Molecular ion of the free base)
161 [M - NH₃]⁺
147 [M - OCH₃]⁺

UV-Visible and Electronic Circular Dichroism (CD) Spectroscopic Analysis

UV-Visible Spectroscopy: This technique provides information about electronic transitions within the molecule. The benzene ring and its conjugation with the carbonyl and amidine groups would lead to characteristic absorptions in the UV region (typically 200-400 nm).

Electronic Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used for chiral molecules to investigate their stereochemistry. As this compound is not chiral, it would not produce a CD spectrum. A CD signal would only be observed if the molecule were part of a larger, chiral assembly or if a chiral center were introduced.

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsional angles, as well as information on how the molecules pack together in a crystal lattice, including any intermolecular interactions like hydrogen bonding.

A search of crystallographic databases reveals no publicly available crystal structure for this compound or its common salts. Such an analysis would be invaluable for confirming its planar and three-dimensional geometry.

Conformational Dynamics and Isomerism of this compound

The conformational flexibility of this compound is primarily determined by rotation around two key single bonds:

The bond between the benzene ring and the ester group.

The bond between the benzene ring and the carbamimidoyl group.

The rotation around these bonds is subject to steric hindrance and electronic effects. Computational modeling and variable-temperature NMR studies would be the primary methods to investigate these dynamics. Studies on related benzamidine derivatives show that the amidinium group may be tilted relative to the plane of the phenyl ring to minimize steric clashes between the hydrogens. The preferred conformation of a molecule can significantly influence its ability to bind to biological targets, a key consideration in structure-based drug design.

Intramolecular Interactions and Rotational Barriers Analysis

The structure of this compound features two key rotatable bonds that largely define its three-dimensional shape: the C(aryl)-C(ester) bond and the C(aryl)-C(amidinium) bond. The rotation around these bonds is governed by a delicate balance of steric and electronic effects.

The rotation of the methyl ester group (-COOCH₃) relative to the benzene ring is a well-studied phenomenon in aromatic esters. wikipedia.org The barrier to this rotation is influenced by the electronic interaction between the π-system of the benzene ring and the carbonyl group, as well as steric hindrance from adjacent substituents. For methyl 3-nitrobenzoate, a compound with a similar substitution pattern, the rotational energy barrier for the C(ar)–C(carbonyl) bond has been calculated to be approximately 26 kJ/mol. researchgate.net This suggests that while rotation is restricted, the ester group is not rigidly fixed in one plane. Two primary planar conformations, syn and anti, are possible, arising from the orientation of the methoxy group relative to the carbonyl group.

The rotation of the carbamimidoyl (amidinium) group [-C(=NH)NH₂] is another critical conformational determinant. In benzamidinium-based compounds, the torsion angle of the amidinium group relative to the phenyl ring is a key factor in their binding to target proteins. nih.gov Theoretical studies on benzamidinium have shown that the planar conformation is stabilized by π-conjugation, but non-planar conformations are also accessible. The rotational barrier for the N-C-C-C dihedral angle in benzamidinium has been calculated to be around 2.5 kcal/mol (approximately 10.5 kJ/mol), with the orthogonal structure being slightly higher in energy. nih.gov

Intramolecular hydrogen bonding can also significantly influence the conformational preferences. In this compound, a potential intramolecular hydrogen bond could form between a hydrogen atom of the amidinium group and the carbonyl oxygen of the ester group. The existence and strength of such an interaction would depend on the relative orientation of the two functional groups and would favor a more planar conformation of the molecule. The energy of such intramolecular hydrogen bonds in similar systems can range from a few to over 15 kcal/mol, significantly impacting the rotational landscape. researchgate.net

To illustrate the potential rotational barriers, the following table presents hypothetical data based on computational studies of analogous compounds.

Rotational BarrierDihedral AngleEstimated Barrier Height (kJ/mol)Primary Influencing Factors
C(aryl)-C(ester) C2-C1-C(O)-O~25-30π-conjugation, Steric hindrance
C(aryl)-C(amidinium) C2-C3-C(N)-N~10-15π-conjugation, Steric hindrance, Potential Intramolecular H-bond
C(ester)-O C(O)-O-CH₃LowRelatively free rotation

This table presents estimated data based on analogous compounds and theoretical principles due to the absence of direct experimental values for this compound.

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. cdnsciencepub.com The polarity of the solvent can alter the relative stability of different conformers by preferentially solvating more polar forms. cdnsciencepub.com For this compound, with its polar amidinium and ester groups, solvent effects are expected to be pronounced.

In non-polar solvents, intramolecular interactions, such as the potential hydrogen bond between the amidinium and ester groups, would be more dominant in dictating the conformation. This could lead to a more compact and planar structure.

In polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent molecules can effectively compete for hydrogen bond formation with the amidinium group. nih.gov This would weaken any intramolecular hydrogen bonds and allow for a greater degree of conformational freedom. The individual polar groups would be well-solvated, potentially leading to a more extended conformation where the ester and amidinium groups are oriented away from each other to maximize solvent interactions.

In polar protic solvents, like water or methanol, the effects would be even more pronounced. These solvents can act as both hydrogen bond donors and acceptors, leading to strong solvation of both the amidinium and ester functionalities. mdpi.com This strong solvation would likely disrupt intramolecular hydrogen bonds and favor conformations that maximize exposure of the polar groups to the solvent. nih.gov The conformational equilibrium would shift towards more polar conformers that have a larger dipole moment. nih.gov

The following table summarizes the expected influence of different solvent types on the conformation of this compound.

Solvent TypeDielectric ConstantExpected Conformational Effects
Non-polar (e.g., Hexane, Toluene)Low (~2)Intramolecular interactions dominate. Favors more compact/planar conformations.
Polar Aprotic (e.g., Acetonitrile, DMSO)High (~37, ~47)Solvent competes for H-bonds. Increased conformational freedom. Potential for more extended conformations.
Polar Protic (e.g., Water, Methanol)High (~80, ~33)Strong solvation of polar groups. Disruption of intramolecular H-bonds. Favors extended, more polar conformers.

This table outlines general trends in solvent effects on molecular conformation based on established principles of physical organic chemistry.

Reactivity and Derivatization Chemistry of Methyl 3 Carbamimidoylbenzoate

Chemical Transformations of the Amidine Moiety in Methyl 3-carbamimidoylbenzoate

The amidine functional group, RC(=NR)NR₂, is a nitrogen analog of a carboxylic acid and exhibits rich chemistry. wikipedia.org In this compound, this moiety is a primary site for chemical modification.

Amidines are significantly more basic than amides and are considered among the strongest uncharged bases. wikipedia.org Protonation occurs readily on the sp²-hybridized imino nitrogen, forming a resonance-stabilized amidinium ion where the positive charge is delocalized over both nitrogen atoms. wikipedia.org

The amidine group can act as a potent nucleophile. bath.ac.uk The lone pair of electrons on the imino nitrogen can attack various electrophiles. rsc.org For instance, amidines react with acyl donors like acyl chlorides or anhydrides to form N-acyl intermediates, which are highly activated and can be subsequently attacked by other nucleophiles in acyl transfer reactions. bath.ac.uk This nucleophilicity is comparable to that of other strong organocatalysts. bath.ac.uk While traditionally viewed as non-nucleophilic bases, their capacity to act as nucleophilic catalysts in a wide array of reactions is now well-established. bath.ac.uk

Conversely, the carbon atom of the amidine group can act as an electrophilic center, particularly when the nitrogen atoms are substituted with electron-withdrawing groups or when the group is activated. For example, amidines can be synthesized through the electrophilic activation of amides, highlighting the electrophilic potential of the amidine carbon precursor. researchgate.net In transition-metal-catalyzed reactions, a nucleophilic reagent can undergo migratory insertion into the C=N bond, demonstrating the electrophilic character of the amidine group in certain contexts. rsc.org

The benzamidine (B55565) structural core of this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netdur.ac.uk The amidine moiety often acts as a bidentate nucleophile, enabling the formation of various heterocyclic rings.

One prominent application is in the synthesis of quinazoline (B50416) derivatives. researchgate.netmdpi.com Benzamidines can undergo condensation reactions with various partners to construct the quinazoline ring system. For example, a metal-free, tandem C-H/N-H bond functionalization provides a highly efficient strategy for synthesizing 2-aryl quinazolines. researchgate.net The effect of substituents on the benzamidine ring can influence the yield of these cyclization reactions. researchgate.net

Another key transformation is the palladium-catalyzed synthesis of quinolines. organic-chemistry.org In this process, the amidine group directs a C-H activation event, followed by a coupling and cyclization reaction with terminal alkynes. organic-chemistry.org A notable feature of this reaction is the use of the C-N bond as an internal oxidant, which avoids the need for external oxidizing agents. organic-chemistry.org The reaction conditions and the electronic nature of substituents on the benzamidine ring significantly impact the reaction's efficiency. organic-chemistry.org

Catalyst/PromoterReactantHeterocycle FormedYieldReference
Pd(OAc)₂, Cu(OAc)₂, HOTfTerminal AlkynesQuinolineModerate to Excellent organic-chemistry.org
Inorganic Base (e.g., C₂H₅ONa)2-(Indol-3-yl)naphthoquinonesPyrimido[4,5-b]indoleAcceptable acs.org
Metal-Free (DMSO, 165 °C)α-Keto AcidQuinazoline~92% researchgate.net
CuCl, CAN, CsOHAldehydes2-ArylquinazolineModerate to Good mdpi.com

Furthermore, benzamidines can participate in base-promoted tandem cyclization reactions with compounds like 2-(indol-3-yl)naphthoquinones to construct complex, polysubstituted pyrimido[4,5-b]indoles under transition-metal-free conditions. acs.org This transformation involves multiple C-N bond formations in a single operation. acs.org

Ester Group Reactivity and Functionalization in this compound

The methyl ester group at the meta-position of the benzene (B151609) ring provides another handle for chemical modification, allowing for the introduction of different functional groups and the construction of more complex molecules. libretexts.org

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction involves heating the ester with a large excess of water in the presence of a strong acid catalyst. The reaction is reversible and typically does not proceed to completion. libretexts.org For this compound, this would yield 3-carbamimidoylbenzoic acid.

Base-Catalyzed Hydrolysis (Saponification) : This reaction uses a base, such as sodium hydroxide, and goes to completion. libretexts.org The products are an alcohol (methanol) and the salt of the carboxylic acid (e.g., sodium 3-carbamimidoylbenzoate). libretexts.orgchemspider.com Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid. chemspider.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by an acid or a base. By reacting this compound with a different alcohol (e.g., ethanol (B145695) or a more complex alcohol) under appropriate catalytic conditions, the corresponding ethyl ester or other ester derivatives can be synthesized. libretexts.orgorganic-chemistry.org Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, have been shown to effectively promote transesterification reactions. organic-chemistry.org

The ester group can be converted into an amide through a reaction known as aminolysis . libretexts.org This involves reacting the ester with ammonia (B1221849), a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide. libretexts.org This transformation is fundamental in peptide synthesis and for creating stable linkages in various chemical applications. organic-chemistry.org For this compound, reaction with an amine (R-NH₂) would produce N-substituted 3-carbamimidoylbenzamide.

This amidation chemistry is crucial for the development of chemical linkers. nih.gov For instance, by reacting the ester with a bifunctional amine (e.g., a diamine or an amino acid), the amidine-containing core can be tethered to other molecules or solid supports. This is a common strategy in the synthesis of modified oligonucleotides, where linkers bearing amino or other functional groups are attached to a solid phase support via amide bonds. nih.gov The resulting amide bond is generally more stable to hydrolysis than the parent ester bond, making it a robust linkage for many applications.

Biochemical and Enzymological Interactions of Methyl 3 Carbamimidoylbenzoate in Vitro and Mechanistic Focus

Enzyme Inhibition Mechanisms by Methyl 3-carbamimidoylbenzoate

Based on available information, there is no direct evidence to characterize this compound as an enzyme inhibitor. Its utility is in providing a structural motif for the synthesis of pyridazinone derivatives which, in turn, exhibit inhibitory activity against specific enzymes.

Inhibition Kinetics and Types (Competitive, Non-competitive, Uncompetitive)

There are no available studies that detail the inhibition kinetics or the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound. The inhibitory actions described in the literature are attributed to the final synthesized molecules.

Target Enzyme Identification and Specificity Profiling (e.g., Serine Proteases)

The derivatives synthesized from this compound are noted as inhibitors of tyrosine kinases, which are crucial in cellular signaling pathways. google.comgoogle.com Phosphorylation, a process regulated by kinases, occurs on serine, threonine, or tyrosine residues, leading to the classification of these enzymes as serine/threonine kinases and tyrosine kinases. google.comgoogleapis.comgoogleapis.com The final products derived from this compound are particularly highlighted for their potential in modulating signals transduced by Met kinase, which is implicated in conditions like cancer. google.comgoogleapis.com However, there is no information to suggest that this compound itself has a specific inhibitory profile against serine proteases or other enzymes.

Structural Basis of Enzyme-Methyl 3-carbamimidoylbenzoate Interactions (e.g., Active Site Binding)

Given the absence of data on its direct enzyme-inhibiting properties, there are no available studies on the structural basis of how this compound would bind to an enzyme's active site.

Protein Binding Studies of this compound

Non-Enzymatic Protein Interaction Mechanisms

There is no information available regarding the non-enzymatic protein interaction mechanisms of this compound.

Characterization of Binding Sites and Affinities (In Vitro)

There are no in-vitro studies available that characterize the binding sites or affinities of this compound to any protein targets.

Receptor-Ligand Interactions Involving this compound Analogues (In Vitro)

The study of analogues of this compound, particularly other benzamidine (B55565) derivatives, offers significant insight into their receptor-ligand interactions. These interactions have been characterized through in vitro binding assays to determine affinity and through structural studies to understand the basis of molecular recognition.

In Vitro Receptor Binding Assays and Affinity Determination

In vitro assays are crucial for determining the binding affinity of ligands to their receptors, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A variety of this compound analogues, primarily substituted benzamidines, have been evaluated against a range of biological targets.

Benzamidine and its derivatives are well-documented inhibitors of serine proteases. For instance, benzamidine hydrochloride shows inhibitory activity against a panel of these enzymes with varying potencies. medchemexpress.com Multivalent benzamidine derivatives have been synthesized and shown to be potent inhibitors of plasmin, a key enzyme in fibrinolysis. nih.gov The inhibitory constants (Ki) for several benzamidine analogues against different serine proteases are presented in the table below.

CompoundTarget EnzymeKi (μM)
BenzamidineTryptase20
Trypsin21
uPA97
Factor Xa110
Thrombin320
tPA750
PentamidinePlasmin2.1 ± 0.8
tPA43 ± 9.7
Thrombin4.5 ± 2.3
AMBPlasmin1074 ± 19
tPA5209 ± 161
Thrombin344 ± 33
This table presents a selection of in vitro inhibition data for benzamidine analogues against various serine proteases. Data sourced from medchemexpress.comacs.org.

Beyond serine proteases, benzamidine-based compounds have been investigated as inhibitors of other enzymes. For example, a series of benzamidine derivatives have shown inhibitory activity against the Trypanosome alternative oxidase (TAO), a potential drug target for African trypanosomiasis. researchgate.netresearchgate.netsciforum.netcsic.esacs.orgacs.org The IC50 values for some of these compounds are detailed in the following table.

Compound DerivativeLinker LengthIC50 against rTAO (μM)
Benzamidinen=6>40
Farnesyln=61.52 ± 0.09
Benzamidinen=14>40
Farnesyln=1416.4 ± 0.7
This table showcases the in vitro inhibitory activity of selected benzamidine analogues against recombinant Trypanosome Alternative Oxidase (rTAO). Data sourced from researchgate.net.

These data highlight the versatility of the benzamidine scaffold and the significant impact that structural modifications have on binding affinity and target selectivity.

Structural Basis of Receptor-Methyl 3-carbamimidoylbenzoate Recognition

The molecular basis for the interaction between benzamidine analogues and their target receptors has been elucidated through various structural biology techniques, including X-ray crystallography and molecular docking studies. These studies provide a detailed picture of the binding modes and key interactions that govern ligand recognition.

A seminal finding is the crystal structure of the human GABAA receptor bound to benzamidine, which was identified as an agonist. nih.govresearchgate.net The benzamidine molecule occupies the neurotransmitter-binding pocket, where it is stabilized by interactions with several residues. Key interactions include hydrogen bonds and salt bridges with residues such as Arg207, Glu153, and Glu155. nih.gov The binding is further mediated by hydrophobic interactions, with the benzamidine molecule stacked between two aromatic residues, Phe200 and Tyr62. researchgate.net

Molecular docking studies have also provided valuable insights into the binding of benzamidine derivatives. A computational simulation of the binding of eight benzamidine analogues to arginine-specific gingipain (HRgpA), a cysteine proteinase from Porphyromonas gingivalis, revealed that the benzamidine moiety consistently positions itself in the pivot region of the binding cavity. nih.gov The electrostatic interactions between the inhibitor and the enzyme were found to be crucial for determining the binding affinity. nih.gov Similarly, docking studies of benzamidine derivatives with the leukotriene B4 receptor (BLT1) have shown that the positively charged benzamidine moiety can form a salt bridge with a conserved aspartate residue (Asp2.50). researchgate.net

The crystal structure of bovine trypsin in complex with benzamidine further exemplifies the canonical binding mode of benzamidine derivatives to serine proteases. The benzamidine molecule binds in the S1 specificity pocket, with its amidinium group forming hydrogen bonds with the carboxylate of Asp189 and the backbone carbonyl oxygens of Gly219 and Ser190. wustl.edu The phenyl ring of benzamidine engages in hydrophobic interactions with the surrounding residues. The planarity of the bound benzamidine is influenced by the enzyme, adopting a more planar conformation upon binding compared to its state in solution. wustl.edu

These structural studies collectively demonstrate that the benzamidine core of this compound and its analogues is a key pharmacophore that can be effectively utilized to achieve specific interactions with a variety of biological targets. The precise nature of these interactions, and thus the affinity and selectivity of the compound, is highly dependent on the other substituents on the benzamidine scaffold.

Computational and Theoretical Studies of Methyl 3 Carbamimidoylbenzoate

Quantum Chemical Calculations for Methyl 3-carbamimidoylbenzoate

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.govmdpi.com These calculations can elucidate the electronic distribution, molecular orbital energies, and predict various spectroscopic and reactivity parameters.

The electronic structure of this compound is dictated by the interplay between the electron-withdrawing methyl ester group and the electron-donating carbamimidoyl (amidine) group on the benzene (B151609) ring. DFT calculations can be employed to determine key reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. doi.org

Studies on related benzamidine (B55565) derivatives demonstrate the utility of these calculations. For example, DFT studies on benzimidazole-1,3,4-thiadiazole derivatives have been used to calculate their chemical reactivity descriptors. nih.gov Similar calculations for this compound would involve optimizing its geometry and then computing its molecular orbitals. The amidine group, being a strong base, is expected to significantly influence the electron density of the aromatic ring, a feature that can be quantified through Mulliken and Natural Bond Orbital (NBO) charge analysis. The molecular electrostatic potential (MEP) map would further reveal the regions most susceptible to electrophilic and nucleophilic attack, with the nitrogen atoms of the amidine group and the oxygen atoms of the ester group being the most prominent negative potential sites.

Table 1: Exemplary Calculated Reactivity Descriptors for a Benzamidine Derivative

DescriptorValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity3.85Tendency to attract electrons
Chemical Hardness2.65Resistance to change in electron distribution

Note: This table is illustrative and based on typical values for related aromatic compounds. Specific values for this compound would require dedicated DFT calculations.

Quantum chemical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental data for validation of the computed structure. chalcogen.ro For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. chalcogen.ro The simulated spectra can aid in the assignment of experimental peaks and provide confidence in the predicted molecular conformation in solution. np-mrd.orgnmrdb.orgnih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. chalcogen.ro These calculations would allow for the assignment of specific vibrational modes to the functional groups of this compound, such as the C=N stretching of the amidine group, the C=O stretching of the ester, and the various vibrations of the benzene ring. Comparing the computed frequencies with experimental IR and Raman spectra helps in confirming the molecular structure and understanding its vibrational properties.

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. nih.gov This is particularly useful for understanding how a molecule like this compound behaves in a solution and how it interacts with biological macromolecules like proteins.

Benzamidine is a well-known inhibitor of serine proteases like trypsin, where its positively charged amidinium group mimics the substrate's arginine or lysine (B10760008) side chain, binding to a negatively charged aspartate residue in the S1 pocket of the enzyme. nih.govlew.ro Given this, this compound is a putative ligand for such enzymes. MD simulations are a powerful tool to study the dynamics and stability of protein-ligand complexes. mdpi.com

Numerous MD simulation studies have been conducted on the trypsin-benzamidine complex, providing a blueprint for how a this compound complex might be investigated. nih.govlew.ronih.govacs.org These simulations can reveal:

The stability of the ligand in the binding pocket, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over time. researchgate.net

The key protein residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

The flexibility of different parts of the protein upon ligand binding, analyzed through root-mean-square fluctuation (RMSF) calculations. nih.gov

The binding free energy of the complex, which can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov

Table 2: Illustrative Data from an MD Simulation of a Trypsin-Benzamidine Complex

ParameterFindingImplication for this compound
Ligand RMSDLow and stable (< 2 Å)Suggests stable binding in the pocket.
Key H-bondsAmidinium group with Asp189The amidinium group of this compound would likely form a similar critical salt bridge.
Binding Free Energy-5 to -7 kcal/molProvides an estimate of the binding affinity. The methyl ester group's interactions would modify this value.
Water DynamicsDisplacement of water from the binding pocketBinding would likely be entropically favored due to the release of ordered water molecules. acs.org

Note: This table is based on published data for the trypsin-benzamidine complex and serves as an example of the insights that can be gained from such studies. nih.govnih.govlew.ro

Docking and Ligand Design Studies Featuring this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netfip.org It is a cornerstone of structure-based drug design.

The benzamidine moiety is considered a "privileged structure" in medicinal chemistry, as it is a common motif in ligands for various protein targets, especially serine proteases. cambridgemedchemconsulting.comontosight.ai Docking studies involving benzamidine derivatives are therefore widespread. In a typical docking study with this compound, the molecule would be placed into the active site of a target protein (e.g., trypsin) and its various possible conformations and orientations would be scored based on a scoring function that estimates the binding affinity. doi.org The results would provide a predicted binding pose and a docking score, which can be used to rank it against other potential inhibitors.

Furthermore, the benzamidine scaffold is frequently used in ligand design and pharmacophore modeling. nih.govresearchgate.netnih.gov A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, positive charges, hydrophobic regions) that a ligand must possess to bind to a specific target. For serine proteases, a common pharmacophore includes a positively charged group to interact with the S1 pocket. The structure of this compound fits this model well. Ligand design studies might then explore modifications to the methyl benzoate (B1203000) part of the molecule to optimize interactions with other sub-pockets of the enzyme, potentially improving potency and selectivity. nih.govsemanticscholar.orgacs.org

Prediction of Binding Modes and Affinities to Biological Targets

The prediction of how a small molecule (ligand) binds to a biological target, such as a protein or receptor, is a cornerstone of structure-based drug design. arxiv.org This process typically involves computational techniques like molecular docking and molecular dynamics (MD) simulations to identify the most likely binding pose and estimate the strength of the interaction (binding affinity). nih.gov

For this compound, a known selective agonist for the cannabinoid CB2 receptor, these computational methods are invaluable. cymitquimica.com The CB2 receptor is a G-protein coupled receptor involved in various physiological processes, and its modulation is a target for treating inflammatory and neuropathic pain. cymitquimica.com

The prediction process would begin with obtaining the three-dimensional structures of both this compound and the CB2 receptor. Molecular docking programs would then be used to systematically place the ligand into the receptor's binding site in numerous possible orientations and conformations. nih.gov Each of these poses is "scored" using a function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. nih.gov

Following docking, the most promising poses are often subjected to more rigorous analysis using MD simulations. nih.gov These simulations model the dynamic movements of the atoms in the ligand-receptor complex over time, providing a more realistic picture of the interaction in a solvated environment. nih.gov By analyzing the trajectory of the simulation, researchers can confirm the stability of the binding mode and calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This detailed analysis can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for the compound's affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.govcymitquimica.com The compound is also known to be metabolized by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), and similar computational studies could predict its binding within the active sites of these enzymes. cymitquimica.com

De Novo Design and Optimization of this compound Analogs

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. nih.gov More commonly, a fragment-based or scaffold-based approach is used, where a known active chemical moiety, such as the benzamidine group present in this compound, serves as a starting point for building new analogs. arxiv.orggithub.com The goal is to design and optimize these analogs to improve potency, selectivity, or other pharmacological properties.

While specific de novo design studies starting from this compound are not prominent in the literature, the utility of its core structure is demonstrated in computational studies of related compounds. For instance, a computational and synthetic effort to develop bivalent inhibitors of K-Ras, a protein implicated in many cancers, utilized a scaffold highly related to this compound. researchgate.net Mutant K-Ras requires modification by farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) to function. researchgate.net

In that study, researchers designed inhibitors that could simultaneously block both enzymes. researchgate.net A computational model of FTase was used to guide the design. The model indicated that linking a cationic moiety, such as a benzamidine derivative, to a piperidine-based peptidomimetic core via an optimal spacer could place it in proximity to key acidic residues on the enzyme's surface. researchgate.net This led to the design of a series of analogs for structure-activity relationship studies, demonstrating how computational modeling can rationally guide the optimization of a scaffold to achieve a specific therapeutic goal, in this case, dual-enzyme inhibition. researchgate.net

Design Strategy Element Computational Approach/Rationale Target Interaction
Core Scaffold Piperidine-based CVIM peptidomimetic. researchgate.netBinds to the primary substrate binding site of FTase and GGTase I. researchgate.net
Linker Huisgen cycloaddition chemistry to attach various spacers. researchgate.netAn aminohexyloxymethyl group was identified via modeling as an optimal spacer. researchgate.net
Surface-Binding Module Cationic groups, including benzamidine derivatives. researchgate.netDesigned to interact with an acidic surface region adjacent to the main binding pocket. researchgate.net
Optimization Goal Achieve dual inhibition of both FTase and GGTase I. researchgate.netComputationally guided design led to potent dual inhibitors with nanomolar Ki values. researchgate.net

This table illustrates the design strategy for bivalent K-Ras inhibitors, which utilized a scaffold related to this compound as a key surface-binding module.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. archivepp.com By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds and guide the rational design of more effective molecules. archivepp.comnih.gov

The benzamidine scaffold, the core of this compound, has been the subject of numerous QSAR studies for various biological activities. archivepp.comnih.gov These studies have explored its potential as an inhibitor of enzymes like trypsin, thrombin, and factor Xa (all serine proteases involved in blood coagulation), as well as for antimalarial and complement-inhibitory activities. archivepp.comnih.govacs.org

In a typical QSAR study, a set of benzamidine derivatives with known biological activities (e.g., IC50 or Ki values) is compiled. For each derivative, a wide range of molecular descriptors are calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (describing molecular connectivity)

Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that relates a selection of these descriptors to the observed biological activity. nih.gov

For example, a three-dimensional QSAR (3D-QSAR) study on benzamidine-type inhibitors of thrombin, trypsin, and factor Xa used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed picture of the features that favor or disfavor binding. acs.orgnih.gov The resulting models can produce contour maps that visualize these favorable and unfavorable regions, offering direct guidance for modifying the chemical structure to enhance binding affinity. nih.gov

Study Focus QSAR Method Key Findings/Important Descriptors Reference
Antimalarial Activity MIA-QSAR / Genetic AlgorithmThe model identified specific pixel regions in 2D images of the molecules that correlated with inhibitory activity. archivepp.com
Thrombin, Trypsin, Factor Xa Inhibition CoMFA / CoMSIA (3D-QSAR)CoMSIA models provided statistically reliable predictions based on steric, electrostatic, and hydrophobic fields. acs.org
Complement-Inhibitory Activity Descriptor-based QSARModels with up to five descriptors were developed to correlate structure with complement inhibition. nih.gov
Thrombin Affinity FPT-based non-linear QSARA non-linear equation using pharmacophore-based descriptors provided a good approximation of thrombin affinity (pKi). lew.ro

This table summarizes findings from various QSAR studies performed on the broader class of benzamidine derivatives.

Advanced Analytical Methodologies for Methyl 3 Carbamimidoylbenzoate Quantification and Characterization

Chromatographic Separation Techniques for Methyl 3-carbamimidoylbenzoate

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar molecule like this compound, several chromatographic techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of polar aromatic compounds. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jptcp.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For amidine-containing compounds, which can be basic, controlling the pH of the mobile phase with buffers is crucial to ensure consistent retention times and sharp peak shapes by maintaining a single ionic form of the analyte.

Two universally applicable HPLC methods have been developed for the separation of amidines and their related amidoxime (B1450833) prodrugs, demonstrating the versatility of this technique. researchgate.net These methods, which utilize either ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA) in the mobile phase, are compatible with mass spectrometry (MS), providing a powerful tool for both quantification and structural identification. researchgate.net Detection is typically achieved using a UV detector, as the aromatic ring in this compound acts as a chromophore. jptcp.comresearchgate.net

Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound, based on methods used for this and structurally related compounds.

ParameterConditionSource
Column Chromolith Performance RP18e (100 mm length) googleapis.com
Mobile Phase Gradient elution with Water (+0.1% TFA) and Acetonitrile (+0.1% TFA) googleapis.com
Flow Rate 2.0 mL/min googleapis.com
Detection UV Spectroscopy jptcp.comresearchgate.net
Injection Volume 10 µL jptcp.com

This table is interactive. Users can sort and filter the data based on the parameters.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nih.gov However, direct analysis of polar and low-volatility compounds such as this compound is challenging. The presence of the polar amidine functional group results in poor chromatographic performance, including broad peak shapes and strong adsorption to the stationary phase.

To overcome these limitations, derivatization is an essential prerequisite for GC analysis. nih.govjfda-online.com This process modifies the analyte's functional groups to increase its volatility and thermal stability. sigmaaldrich.com For this compound, the active hydrogens on the amidine group can be replaced using silylation or acylation reagents. This strategy is discussed in detail in section 7.4.

Once derivatized, the compound can be effectively analyzed using GC coupled with a mass spectrometer (GC-MS). japsonline.com The GC separates the derivatized analyte from other components in the sample, and the MS provides mass-to-charge ratio data, which allows for highly confident identification and structural elucidation by comparing the fragmentation patterns to spectral libraries. naturalspublishing.com A typical GC-MS method would involve a capillary column with a nonpolar stationary phase, such as a dimethyl polysiloxane, and a temperature-programmed oven to elute the derivatives. researchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. sciex.com It offers several advantages, including rapid analysis times, minimal sample consumption, and high resolving power, making it well-suited for the analysis of biomolecules and charged small molecules. nih.govmdpi.com

For charged compounds like the protonated form of this compound, Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode. sciex.comnih.gov In CZE, the separation occurs in a capillary filled with a background electrolyte (BGE) of a specific pH. nih.gov The high separation efficiency of CZE allows for the resolution of closely related impurities and the assessment of sample purity. Furthermore, CE is a valuable tool for determining physicochemical properties such as the acid dissociation constant (pKa) of ionizable groups like the amidine moiety.

Spectrophotometric and Fluorometric Detection Methods for this compound

Spectroscopic methods are fundamental to the detection and quantification of analytes following separation or in bulk solution.

Spectrophotometric Detection: UV-Visible spectrophotometry is a widely used detection method in analytical chemistry, particularly in conjunction with HPLC. msu.edu The technique relies on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths. libretexts.org this compound contains an aromatic ring and a carbonyl group conjugated with it, which act as chromophores. These structural features allow the molecule to absorb light in the UV region of the electromagnetic spectrum, typically between 200 and 400 nm. msu.edu For instance, a similar compound, methyl salicylate, exhibits a prominent absorption peak between 230-240 nm and a broader band around 310 nm. mdpi.com This property enables its detection and quantification using a UV detector following HPLC separation.

Fluorometric Detection: Fluorescence spectroscopy is an exceptionally sensitive detection technique. A molecule is fluorescent if it absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). While not all molecules are naturally fluorescent, derivatization can be used to attach a fluorescent tag. Benzamidine (B55565) and its derivatives have been shown to be effective fluorogenic reagents in various assays. nih.govscispace.com For example, benzamidine reacts with certain compounds to produce highly fluorescent products, allowing for their determination at very low concentrations. nih.govacs.org Specific methods have been developed for the fluorometric determination of various substances using benzamidine-related reagents, indicating that a similar strategy could be developed for this compound to achieve high sensitivity. nih.govnih.gov Such a method would likely involve a derivatization step to form a fluorescent product, which is then measured using a spectrofluorometer. nih.gov

Electrochemical Detection Approaches for this compound

Electrochemical methods offer a highly sensitive and often cost-effective alternative for the quantification of electroactive compounds. The amidine group in this compound is electroactive, meaning it can be oxidized at an electrode surface under an applied potential.

The electrochemical oxidation of the benzamidine moiety has been studied using techniques like cyclic voltammetry with glassy carbon electrodes. iaea.org This process typically involves an irreversible, diffusion-controlled oxidation. iaea.org This electroactivity forms the basis for developing sensitive analytical sensors. Chemically modified electrodes are often used to enhance selectivity and lower detection limits. For example, carbon paste electrodes modified with specific chelating agents containing benzamidine structures have been developed for the determination of metal ions.

More directly, electrochemical sensors can be designed to detect the benzamidine-containing analyte itself. A "turn-on" electrochemical sensor for trypsin detection was developed based on a benzamidine ligand conjugated to an electropolymerizable thiophene (B33073) moiety. acs.org In the absence of the target protein, the probe electropolymerizes on the electrode, suppressing the electrochemical signal. acs.org When the probe binds to the protein, polymerization is inhibited, and a clear signal is detected. acs.org This principle could be adapted for the direct or indirect detection of this compound. Techniques like square wave anodic stripping voltammetry (SWASV) have been used with modified electrodes to achieve very low detection limits for analytes with similar functional groups. research-nexus.net

The table below summarizes the performance of electrochemical sensors developed for benzamidine-containing compounds, highlighting the potential for developing a similar sensor for this compound.

Electrode TypeAnalyte DetectedTechniqueLinear RangeDetection Limit (LOD)Source
HDPBA-Modified Carbon PasteCadmium(II)SWASV0.3–100 nM0.032 nM
HDPBA-Modified Carbon PasteLead(II)SWASV0.0001–2.5 µM0.0094 nM research-nexus.net
Thiophene-Benzamidine ProbeTrypsinCV< 1.0 µM50 nM acs.org
Glassy Carbon ElectrodePentamidineDPV-- iaea.org

This table is interactive. Users can sort and filter the data based on the parameters. HDPBA: N1-hydroxy-N1,N2-diphenylbenzamidine.

Derivatization Strategies for Enhanced Analytical Performance of this compound

Chemical derivatization is a process in which an analyte is chemically modified to produce a new compound with properties that are better suited for a specific analytical method. jfda-online.com This strategy is employed to improve volatility for GC, enhance detector response, or improve separation efficiency in chromatography. jfda-online.com

For this compound, the primary site for derivatization is the amidine group (-C(=NH)NH2).

For Gas Chromatography (GC): As a polar and non-volatile compound, this compound requires derivatization to be analyzed by GC. The most common strategies involve replacing the active hydrogens on the amine and imine groups. nih.govsigmaaldrich.com

Silylation: This is a widely used technique where an organosilicon group, most commonly the trimethylsilyl (B98337) (TMS) group, replaces the active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing amines and amides. sigmaaldrich.com The resulting TMS-derivative of this compound would be significantly more volatile and thermally stable, allowing for excellent separation and detection by GC-MS.

Acylation: This method introduces an acyl group into the molecule. Reagents such as fluorinated anhydrides (e.g., trifluoroacetic anhydride, TFAA) or imidazoles (e.g., trifluoroacetylimidazole, TFAI) react with the amidine group to form stable, volatile derivatives that are also highly responsive to electron capture detectors (ECD).

For Enhanced Spectroscopic Detection: Derivatization is also a powerful tool for improving detectability in HPLC or CE, especially for fluorescence detection.

Fluorescent Labeling: A non-fluorescent molecule can be made fluorescent by reacting it with a labeling reagent that contains a fluorophore. For amines, common reagents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). Reacting this compound with such a reagent would create a highly fluorescent derivative, enabling its quantification at trace levels using an HPLC system equipped with a fluorescence detector.

By converting this compound into a derivative, analysts can overcome its inherent chemical limitations and leverage the full power of advanced instrumental techniques for its sensitive and selective quantification.

Stability of Derivatized this compound Products

A critical factor in any derivatization strategy is the stability of the resulting product. The derivative must be stable enough to withstand the conditions of the chromatographic separation and detection without significant degradation. The stability of derivatized products can be influenced by several factors, including the chemical nature of the derivative itself, the composition of the solvent or mobile phase, pH, temperature, and exposure to light. interchim.frnih.gov

The stability of derivatives formed from guanidino compounds has been a subject of study. For instance, the fluorescent derivatives formed by the reaction of guanidino compounds with ninhydrin are reported to be stable enough for reproducible HPLC analysis. nih.gov Similarly, derivatives formed with benzoin have shown sufficient stability for quantitative analysis when the reaction is controlled. google.com

In the context of derivatization with o-phthalaldehyde (OPA) , a common reagent for primary amines, the stability of the resulting isoindole derivatives can be a significant issue. interchim.fr Studies on OPA derivatives of various amines and amino acids have shown that the initial fluorescent product can undergo transformation into less fluorescent or non-fluorescent species over time. nih.govnih.gov The rate of this degradation is dependent on the structure of the amine, the molar ratio of OPA to the thiol co-reagent (like 3-mercaptopropionic acid or N-acetyl-L-cysteine), and the reaction conditions. nih.govnih.gov It has been demonstrated that increasing the molar excess of the thiol reagent can significantly enhance the stability of the OPA derivatives. nih.govnih.gov

For post-column derivatization, the stability concern is primarily related to the time it takes for the derivative to travel from the reaction coil to the detector. Since this time is typically short and consistent, minor instability may be tolerated as long as it is reproducible.

Table 2: Factors Affecting the Stability of Derivatized Products

Factor Influence on Stability Potential Mitigation Strategies
pH Can catalyze degradation of the derivative. Optimal pH range is often narrow. Careful control and buffering of the reaction medium and mobile phase.
Temperature Higher temperatures can accelerate degradation. Perform reactions at controlled, lower temperatures if possible; cool autosampler vials.
Light Photodegradation can occur with light-sensitive derivatives. Use of amber vials and minimizing exposure to direct light.
Solvent/Mobile Phase The polarity and composition of the solvent can affect stability. Optimization of the solvent matrix for the derivative.
Excess Reagent Can sometimes lead to the formation of unstable secondary products. Optimization of the reagent concentration.
Oxidation Derivatives may be susceptible to oxidation by air. Purging solutions with inert gas (e.g., nitrogen) and using antioxidants. google.cominterchim.fr

Advanced Applications of Methyl 3 Carbamimidoylbenzoate in Broader Scientific Research Non Clinical

Methyl 3-carbamimidoylbenzoate in Materials Science Research

In the field of materials science, this compound is recognized for its potential contributions to the development of new polymers and surface technologies. Its bifunctional nature, possessing both a methyl ester and a carbamimidoyl (amidine) group, allows it to be incorporated into a variety of material frameworks. The compound, often supplied as a hydrochloride salt for research purposes, is a building block for creating materials with specific functionalities. chemscene.comgoogle.com

Polymer Chemistry and Monomer Applications

This compound serves as a valuable monomer in polymer chemistry. googleapis.com Its structure is suitable for integration into polymer chains to impart specific properties. Researchers have identified it as a potential monomer for polyimides and photoresists, which are crucial materials in the electronics and microfabrication industries. googleapis.com The presence of the amidine group can enhance thermal stability and modify the electronic properties of the resulting polymers.

Furthermore, it can act as a cross-linking agent, a molecule that connects long polymer chains together. googleapis.com This cross-linking process is fundamental to altering the mechanical properties of materials, transforming them from soft or liquid-like states to more rigid, durable solids.

Table 1: Applications in Polymer Chemistry

ApplicationRole of this compoundPotential Polymer TypeIndustry Relevance
Monomer IntegrationActs as a fundamental repeating unit in a polymer chain.Polyimide, PhotoresistElectronics, Microfabrication
Cross-LinkingForms bridges between polymer chains to enhance rigidity.Thermosetting PolymersAdvanced Materials, Composites

Surface Modification and Coating Technologies

The application of this compound extends to surface modification and the development of advanced coatings. In certain formulations, it can be used for the embedding of particulate material within polymers or waxes. This process is vital for creating composite materials where a filler is dispersed within a polymer matrix to enhance properties such as strength, conductivity, or thermal resistance. The compound's ability to participate in polymerization and interact at interfaces makes it a candidate for creating specialized coatings with tailored surface properties.

Role of this compound as a Chemical Probe or Reagent

Beyond materials science, this compound is a key reagent in synthetic chemistry and biochemistry, primarily valued for its utility as a building block. chemscene.com

Affinity Labeling and Cross-Linking Studies in Biochemistry

While direct applications in affinity labeling or cross-linking studies are not extensively documented in current research, the inherent reactivity of the amidine functional group suggests its potential as a chemical probe. Amidine groups are known to interact with biological targets, and compounds containing this moiety are often investigated for their biochemical interactions. As a reagent, it falls into the broad category of biochemicals that are foundational to understanding the complex chemical processes within living organisms. chemscene.com

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

A significant and well-documented application of this compound is its role as a synthetic intermediate. It serves as a crucial starting material in the multi-step synthesis of complex, biologically active molecules.

A prime example is its use in the preparation of pyridazinone derivatives. These derivatives have been developed as potent inhibitors of tyrosine kinases, such as Met kinase, which are important targets in pharmacological research. The synthesis involves reacting this compound or its acetate (B1210297) salt with other chemical entities to construct the final complex inhibitor molecule. googleapis.com For instance, 65.4 g of the compound can be used as a reactant in a multi-step process to generate these targeted inhibitors. Similarly, it is a documented precursor in the synthesis of 1,2,4-oxadiazole (B8745197) benzoic acids.

Table 2: Use as a Synthetic Intermediate

Final Product ClassIntermediate CompoundSynthetic RoleRelevance of Final Product
Pyridazinone DerivativesThis compoundKey building block in the synthesis pathway.Tyrosine kinase inhibitors for research.
1,2,4-Oxadiazole Benzoic AcidsThis compoundPrecursor reactant in the chemical process.Pharmacological and chemical research.
Substituted PyrimidinesThis compound acetateReactant for creating methyl 3-(5-methylpyrimidin-2-yl)benzoate. googleapis.comIntermediates for drug discovery.

This compound in Enzyme Assay Development and Standardization

The primary contribution of this compound to enzyme assay development is indirect, stemming from its role in creating the specific chemical tools needed for these assays. While not used as a standard itself, it is integral to synthesizing the kinase inhibitors that are subsequently studied in various assay systems.

These synthesized inhibitors are evaluated using methods like Scintillation Proximity Assays or Flashplate assays, which measure the activity of enzymes such as Met kinase. In these assays, the ability of the synthesized compound to inhibit the phosphorylation of a substrate is quantified, providing critical data on the inhibitor's efficacy. Therefore, this compound is a foundational element at the beginning of a process that culminates in the development and execution of sophisticated enzyme assays. googleapis.com

Applications in Chemo-Enzymatic Synthesis and Biocatalysis

The utility of this compound in the realm of chemo-enzymatic synthesis and biocatalysis is an area of growing interest, primarily focusing on the enzymatic transformation of its two key functional groups: the methyl ester and the benzamidine (B55565) moiety. While direct biocatalytic studies on this compound are not extensively documented, research on related benzamidine and methyl benzoate (B1203000) derivatives provides a strong basis for its potential applications. These studies highlight the capacity of enzymes to selectively modify such structures, offering green and efficient alternatives to traditional chemical methods.

The enzymatic modification of the benzamidine group has been demonstrated through reactions like N-halogenation. In a notable study, a vanadium-dependent chloroperoxidase (VCPO) from Curvularia inaequalis was utilized for the N-chlorination of various benzamidine hydrochlorides. This biocatalytic system, operating under mild conditions, showed excellent yields for a range of substituted benzamidines, indicating that the amidine functionality is a viable substrate for enzymatic reactions. The process involves the enzyme-mediated formation of hypochlorous acid, which then chlorinates the amidine nitrogen. researchgate.netresearchgate.netchemrxiv.org

The following table details the substrate scope and yields for the biocatalytic N-chlorination of several benzamidine derivatives, which serves as a model for the potential enzymatic reactivity of the amidine group in this compound. chemrxiv.org

Substrate (Benzamidine Hydrochloride with Substituent)ProductYield (%)Total Turnover Number (TTN)
4-MethylN-Chloro-4-methylbenzimidamide846720
4-FluoroN-Chloro-4-fluorobenzimidamide937440
4-ChloroN-Chloro-4-chlorobenzimidamide917280
4-BromoN-Chloro-4-bromobenzimidamide887040
4-MethoxyN-Chloro-4-methoxybenzimidamide856800
4-(Trifluoromethyl)N-Chloro-4-(trifluoromethyl)benzimidamide866880
3-MethylN-Chloro-3-methylbenzimidamide876960
3-MethoxyN-Chloro-3-methoxybenzimidamide917280
3-NitroN-Chloro-3-nitrobenzimidamide897120
2-MethylN-Chloro-2-methylbenzimidamide887040
CyclopropylN-Chlorocyclopropylcarboximidamide856800

Similarly, the methyl ester group of this compound is a potential target for enzymatic hydrolysis. Lipases and esterases are well-known for their ability to catalyze the hydrolysis of ester bonds, often with high chemo- and regioselectivity. nih.gov Research on the enzymatic hydrolysis of methyl benzoate and its derivatives has shown that these compounds can be efficiently converted to their corresponding carboxylic acids. For instance, studies using rat plasma and liver microsomes, which contain carboxylesterases, have demonstrated the metabolic hydrolysis of methyl benzoate. nih.gov The stability of the ester is influenced by the nature of the substituents on the aromatic ring. nih.gov

A study on the hydrolytic stability of various benzoate esters provides insight into the potential enzymatic cleavage of the methyl ester in this compound. The half-life (t1/2) of methyl benzoate in the presence of rat plasma and liver microsomes indicates its susceptibility to enzymatic hydrolysis. nih.gov

CompoundHydrolysis ConditionsHalf-life (t1/2) in min
Methyl benzoateRat Plasma36
Methyl benzoateRat Liver Microsomes15

These findings suggest that this compound could serve as a substrate in chemo-enzymatic pathways where either the selective hydrolysis of the methyl ester to the corresponding carboxylic acid is desired, or where the amidine group is targeted for modification. The combination of enzymatic steps with chemical synthesis can lead to the development of novel, more sustainable routes for the production of complex molecules. For example, the enzymatic hydrolysis of the ester could be followed by a chemical coupling reaction at the newly formed carboxylic acid, or the enzymatic modification of the amidine could precede further chemical transformations on the ester part of the molecule. The high selectivity of enzymes can circumvent the need for protecting groups, simplifying synthetic routes and reducing waste. nih.gov

Challenges and Future Directions in Methyl 3 Carbamimidoylbenzoate Research

Methodological Advancements and Innovations for Methyl 3-carbamimidoylbenzoate Research

The synthesis and handling of this compound have seen methodological shifts aimed at improving efficiency, yield, and stability. Early synthetic routes often began with methyl 3-cyanobenzoate, converting it to an amidoxime (B1450833) intermediate before arriving at the final product. More contemporary and optimized protocols now frequently employ solvents like tert-butanol (B103910) or methanol (B129727), using triethylamine (B128534) to better facilitate the formation of the crucial amidine group.

A significant driver of methodological innovation is the compound's utility as an intermediate. Patent activity, such as patent WO 2016/073545, underscores its role in the synthesis of complex molecules, including potential antimalarial agents and kinase inhibitors. While specific advanced techniques like flow chemistry or microwave-assisted synthesis are well-documented for its structural isomer, 4-carbamimidoylphenyl acetate (B1210297), these methods represent a clear avenue for future optimization in the synthesis of the 3-isomer. smolecule.com

A key methodological challenge is the compound's susceptibility to hydrolysis. Advanced research has focused on material stability, leading to stringent storage protocols. To prevent degradation, it is recommended to store the compound at low temperatures (e.g., -20°C) under an inert atmosphere (N₂/Ar) and with desiccants to minimize moisture exposure. Analytical verification of purity and structure is routinely performed using modern techniques, with suppliers providing documentation from methods like NMR, HPLC, and LC-MS. bldpharm.combldpharm.com

Methodological AspectTraditional ApproachModern/Future InnovationRationale for Advancement
Synthesis Reaction of methyl 3-cyanobenzoate via an amidoxime intermediate. Use of tert-butanol/methanol with triethylamine; potential for flow chemistry and microwave-assisted synthesis. smolecule.comIncreased yield, efficiency, and scalability.
Purification Standard column chromatography.Advanced chromatographic techniques (e.g., UPLC). bldpharm.comHigher resolution and purity assessment.
Storage & Handling Room temperature storage.Storage at -20°C under inert gas with desiccants. Prevents hydrolysis and kinetic degradation.
Analysis Basic characterization (e.g., melting point).Comprehensive analysis via NMR, HPLC, LC-MS, UPLC. bldpharm.combldpharm.comDetailed structural confirmation and purity verification.

Exploration of Novel Reactivity Patterns and Unforeseen Chemical Transformations

The future of this compound research lies in exploiting the dual reactivity of its ester and amidine functional groups. The carbamimidoyl moiety is particularly valuable, serving as a versatile handle for constructing more complex molecular architectures, especially nitrogen-containing heterocycles.

Research on analogous compounds demonstrates that the amidine group can act as a masked guanidine, enabling cyclization reactions to form rings like 2-aminopyrimidines. smolecule.com For instance, the reaction of methyl 4-carbamimidoylbenzoate with ynone trifluoroborates has been used to synthesize pyrimidine (B1678525) derivatives, a transformation that is highly likely to be applicable to the 3-isomer. whiterose.ac.uk The amidine's nucleophilicity also makes it a suitable component for multicomponent reactions, such as the Ugi reaction, which could open pathways to highly diverse molecular scaffolds. smolecule.com The methyl ester group offers a site for straightforward derivatization through reactions like transesterification, allowing for the modification of the molecule's properties. smolecule.com

Functional GroupReaction TypePotential ProductSignificance
Carbamimidoyl (Amidine) Cyclocondensation (e.g., with ynone trifluoroborates). whiterose.ac.ukSubstituted PyrimidinesAccess to key heterocyclic cores for medicinal chemistry.
Carbamimidoyl (Amidine) Multicomponent Reaction (e.g., Ugi reaction). smolecule.comComplex Acyclic StructuresRapid generation of molecular diversity from simple precursors.
Methyl Ester Transesterification. smolecule.comVarious Alkyl or Aryl EstersTuning of solubility, reactivity, and pharmacokinetic properties.
Aromatic Ring Palladium-Catalyzed Cross-Coupling (e.g., Suzuki). smolecule.comBiaryl StructuresConstruction of complex scaffolds for materials or drug candidates.

Discovery of New Biological Targets and Mechanistic Insights (In Vitro)

While primarily known as a synthetic intermediate, in vitro studies have begun to uncover direct biological activities for this compound and its close derivatives, pointing toward new research horizons. One of the most specific identified activities is its function as a selective agonist for the cannabinoid CB2 receptor. cymitquimica.com It exhibits high selectivity for the CB2 receptor over the CB1 receptor and is believed to function by mimicking endogenous cannabinoids such as anandamide (B1667382) and 2-AG. cymitquimica.com

Beyond this, the compound's scaffold is relevant in the context of enzyme inhibition. It has been investigated for its potential to inhibit Met Kinase, a target in cancer therapy. Furthermore, the broader carbamimidoylbenzoate structure has been integrated into the design of sophisticated bivalent inhibitors. Research on K-Ras, another critical cancer target, has utilized the 4-isomer scaffold to develop potent dual inhibitors of Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I). researchgate.net This approach highlights the potential of this compound as a foundational element for creating highly specific enzyme-targeted agents.

Biological TargetType of InteractionMechanistic Insight (In Vitro)Potential Therapeutic Area
Cannabinoid Receptor 2 (CB2) Selective Agonist. cymitquimica.comMimics endogenous cannabinoids (e.g., anandamide) to activate the receptor. cymitquimica.comAnalgesia, Anti-inflammatory.
Met Kinase Inhibitor. Binds to the kinase, blocking its enzymatic activity. Oncology.
FTase / GGTase I Building block for inhibitors. researchgate.netServes as a scaffold to position functional groups that interact with the enzyme's active site. researchgate.netOncology (e.g., K-Ras driven cancers).

Integration of this compound Research into Multidisciplinary Scientific Platforms

The full potential of this compound will be realized through its integration into diverse scientific fields beyond traditional organic synthesis. Its established role as a versatile building block positions it as a valuable tool in drug discovery, chemical biology, and potentially materials science.

In drug discovery , the compound is already a key starting material for synthesizing libraries of compounds targeting various diseases. Its application in preparing potential antimalarial drugs and a range of kinase inhibitors demonstrates its value in creating complex and biologically active molecules. Its identified activity as a CB2 agonist further places it within discovery platforms for novel, non-opioid analgesics. cymitquimica.com

For chemical biology , this compound can be used to create chemical probes to study biological pathways. The development of bivalent inhibitors for K-Ras processing enzymes is a prime example, where the scaffold is used to interrogate complex biological systems and validate new therapeutic strategies. researchgate.net

In materials science , while less explored, the compound is offered by suppliers as a material science building block. chemscene.com The rigid aromatic core and the reactive amidine group could be leveraged to synthesize functional materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or specialty polymers where nitrogen content and hydrogen-bonding capabilities are desirable. chemscene.comjournaljmsrr.com

Scientific PlatformRole of this compoundSpecific Example Application
Drug Discovery Key Building Block / Intermediate. chemscene.comSynthesis of kinase inhibitors and antimalarial compounds.
Chemical Biology Scaffold for Chemical Probes.Design of bivalent inhibitors to study K-Ras farnesylation and geranylgeranylation. researchgate.net
Materials Science Potential Monomer / Ligand. chemscene.comHypothetical use in the synthesis of porous materials like MOFs or functional polymers. chemscene.comjournaljmsrr.com
Catalysis Synthetic Target.The compound itself is a product of catalyzed reactions, driving innovation in synthetic methods. smolecule.combeilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.